molecular formula C6H5N3Se B3153852 2,1,3-Benzoselenadiazol-4-amine CAS No. 767-65-7

2,1,3-Benzoselenadiazol-4-amine

Cat. No.: B3153852
CAS No.: 767-65-7
M. Wt: 198.1 g/mol
InChI Key: HPSPYVQQELOQOO-UHFFFAOYSA-N
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Description

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2,1,3-Benzoselenadiazol-4-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP3A4 . These interactions suggest that this compound can influence the metabolism of other compounds processed by these enzymes. Additionally, its high gastrointestinal absorption and moderate water solubility make it a viable candidate for further biochemical studies .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain transcription factors, leading to changes in gene expression patterns . This modulation can result in altered cellular metabolism, impacting processes such as glycolysis and oxidative phosphorylation . Furthermore, this compound has demonstrated antimicrobial activity against a panel of bacteria and fungi, indicating its potential as an antimicrobial agent .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It binds to the active sites of enzymes, inhibiting their activity. For instance, its inhibition of cytochrome P450 enzymes occurs through binding to the heme group, preventing the enzyme from metabolizing other substrates . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to downstream effects on cellular processes and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity . These temporal effects highlight the importance of considering the stability and longevity of the compound in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of dosage optimization in therapeutic applications and experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds . The compound can undergo phase I and phase II metabolic reactions, including oxidation and conjugation, leading to the formation of various metabolites . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is known to be highly absorbed in the gastrointestinal tract but does not readily cross the blood-brain barrier . It can accumulate in certain tissues, influencing its overall distribution and bioavailability . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Its localization is influenced by specific targeting signals and post-translational modifications, directing it to particular cellular compartments . These localization patterns are critical for understanding the compound’s mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,1,3-Benzoselenadiazol-4-amine typically involves the cyclization of 1,2,4-triaminobenzene dihydrochloride with an appropriate selenium reagent. One common method is the Gould-Jacobs reaction, which has been used to synthesize various selenadiazole derivatives . The reaction conditions often involve the use of solvents such as toluene and catalysts to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,1,3-Benzoselenadiazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones.

    Reduction: The compound can be reduced to form selenides.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield selenoxides, while substitution reactions can produce a variety of N-substituted derivatives.

Comparison with Similar Compounds

2,1,3-Benzoselenadiazol-4-amine can be compared to other selenadiazole derivatives, such as:

The uniqueness of this compound lies in its selenium content, which imparts distinct chemical and biological properties compared to its sulfur analogs.

Properties

IUPAC Name

2,1,3-benzoselenadiazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3Se/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPSPYVQQELOQOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=N[Se]N=C2C(=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3Se
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301303557
Record name 2,1,3-Benzoselenadiazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301303557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

767-65-7
Record name 2,1,3-Benzoselenadiazol-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=767-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,1,3-Benzoselenadiazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301303557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZO(1,2,5)SELENADIAZOL-4-YLAMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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